molecular formula C12H15NO2 B2581289 2-(2-Furylmethylene)-3-quinuclidinol CAS No. 866138-54-7

2-(2-Furylmethylene)-3-quinuclidinol

Cat. No. B2581289
CAS RN: 866138-54-7
M. Wt: 205.257
InChI Key: UIORZKKKSRXHFS-FLIBITNWSA-N
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Description

2-(2-Furylmethylene)-3-quinuclidinol, also known as FQ, is a chemical compound that belongs to the class of quinuclidine derivatives. It is a chiral molecule, which means it has two enantiomers that are mirror images of each other. FQ has been studied extensively for its potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Urease Inhibition

“2-(2-Furylmethylene)-3-quinuclidinol” and its analogs have been studied for their potential as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process in many bacteria. Inhibiting urease can help treat infections caused by urease-producing bacteria. Furan chalcones, a class of compounds related to “2-(2-Furylmethylene)-3-quinuclidinol,” have shown excellent urease inhibition efficacy, suggesting that this compound could be valuable in developing new antibacterial agents .

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research involving furan derivatives, including “2-(2-Furylmethylene)-3-quinuclidinol,” often includes molecular docking studies to understand how these compounds might interact with biological targets, such as enzymes or receptors. This is crucial for drug design and discovery, as it helps in predicting the binding affinity and activity of the compound .

Synthetic Chemistry

The compound “2-(2-Furylmethylene)-3-quinuclidinol” can be used in synthetic chemistry to create a variety of furan-based scaffolds. These scaffolds are important in medicinal chemistry due to their presence in compounds with therapeutic applications. The synthetic versatility of furan compounds allows for the creation of a wide range of derivatives with potential pharmacological activities .

Biomass Conversion

Furan derivatives are key in converting biomass into valuable chemicals. “2-(2-Furylmethylene)-3-quinuclidinol” could be involved in the synthesis of furan platform chemicals (FPCs) from biomass. These FPCs are essential intermediates in producing fuels, plastics, and other industrial chemicals. The transition from traditional resources like crude oil to biomass is a significant step towards sustainable chemical manufacturing .

Chiral Compound Synthesis

Chirality is a property of asymmetry important in several branches of science, including chemistry, biology, and pharmacology. “2-(2-Furylmethylene)-3-quinuclidinol” could be used to synthesize chiral furans, which are valuable in creating pharmaceuticals that require specific stereochemistry to be effective .

Therapeutic Applications

The structural motif of “2-(2-Furylmethylene)-3-quinuclidinol” is found in various therapeutic agents. Its furan core is present in compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antifungal, and anticancer activities. Research into this compound could lead to the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIORZKKKSRXHFS-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furylmethylene)-3-quinuclidinol

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